
sodium;2-methylpropan-2-olate
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Overview
Description
Sodium 2-methylpropan-2-olate, also known as sodium tert-butoxide, is an organic compound with the chemical formula C₄H₉NaO. It is a white crystalline solid that is highly reactive and used extensively in organic synthesis. This compound is known for its strong basicity and is often used as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-methylpropan-2-olate can be synthesized by reacting sodium metal with 2-methylpropan-2-ol (tert-butanol). The reaction is typically carried out in an inert atmosphere to prevent the sodium from reacting with moisture or oxygen. The reaction proceeds as follows:
2C4H9OH+2Na→2C4H9ONa+H2
The reaction is exothermic and produces hydrogen gas as a byproduct.
Industrial Production Methods: In industrial settings, sodium 2-methylpropan-2-olate is produced by reacting sodium hydroxide with 2-methylpropan-2-ol in the presence of a solvent such as toluene or hexane. The reaction mixture is heated to facilitate the reaction, and the product is isolated by distillation or crystallization.
Types of Reactions:
Substitution Reactions: Sodium 2-methylpropan-2-olate is commonly used in nucleophilic substitution reactions where it acts as a strong base to deprotonate substrates, facilitating the substitution process.
Elimination Reactions: It is also used in elimination reactions to form alkenes from alkyl halides by removing a proton and a leaving group.
Condensation Reactions: This compound is used in condensation reactions to form carbon-carbon bonds, particularly in the synthesis of enolates from carbonyl compounds.
Common Reagents and Conditions:
Solvents: Toluene, hexane, and tetrahydrofuran are commonly used solvents.
Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.
Reagents: Common reagents include alkyl halides, carbonyl compounds, and other electrophiles.
Major Products:
Alkenes: Formed from elimination reactions.
Enolates: Formed from condensation reactions with carbonyl compounds.
Substituted Compounds: Formed from nucleophilic substitution reactions.
Chemistry:
Catalysis: Sodium 2-methylpropan-2-olate is used as a catalyst in various organic reactions, including the synthesis of biaryls and aryl ethers.
Synthesis: It is used in the synthesis of pharmaceuticals and agrochemicals due to its strong basicity and reactivity.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of intermediates for antiviral and anticancer drugs.
Industry:
Polymerization: It is used as an initiator in the polymerization of certain monomers.
Fine Chemicals: Sodium 2-methylpropan-2-olate is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
Sodium 2-methylpropan-2-olate exerts its effects primarily through its strong basicity. It deprotonates substrates, making them more reactive in subsequent chemical reactions. The compound can also act as a nucleophile, attacking electrophilic centers in substrates. The molecular targets and pathways involved depend on the specific reaction and substrate being used.
Comparison with Similar Compounds
Potassium tert-butoxide: Similar in structure and reactivity but uses potassium instead of sodium.
Lithium tert-butoxide: Another similar compound with lithium as the cation.
Comparison:
Reactivity: Sodium 2-methylpropan-2-olate is less reactive than potassium tert-butoxide but more reactive than lithium tert-butoxide.
Solubility: The solubility of these compounds varies in different solvents, with sodium 2-methylpropan-2-olate being moderately soluble in organic solvents like toluene and hexane.
Sodium 2-methylpropan-2-olate stands out due to its balance of reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
sodium;2-methylpropan-2-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.Na/c1-4(2,3)5;/h1-3H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIHAYPQRLWNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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